molecular formula C5H8O4 B130434 Dimethyl malonate CAS No. 108-59-8

Dimethyl malonate

Cat. No. B130434
Key on ui cas rn: 108-59-8
M. Wt: 132.11 g/mol
InChI Key: BEPAFCGSDWSTEL-UHFFFAOYSA-N
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Patent
US04443624

Procedure details

In a one-liter glass flask equipped with stirrer, 2 dropping funnels, a reflux condenser, a glass electrode and a glass inlet tube for carbon monoxide, 108.5 g (1 mole) of chloroacetic acid methyl ester is reacted for 61/2 hours with 1 mole of potassium methylate (28.75% solution in methanol) in the presence of 10 g of Co2 (CO)8, at 70° C., 0.8 at. CO, and a pH of approximately 8.5. The processing yields 119 g of malonic acid dimethyl ester (90% yield), and small amounts of acetic acid methyl ester and methoxyacetic acid methyl ester, plus 5 g of higher-boiling substances.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.5 g
Type
reactant
Reaction Step Two
Name
potassium methylate
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C]=O.[CH3:3][O:4][C:5](=[O:8])[CH2:6]Cl.C[O-].[K+].[CH3:12][O:13][C:14](=[O:16])C.COC(=O)COC>>[CH3:3][O:4][C:5](=[O:8])[CH2:6][C:14]([O:13][CH3:12])=[O:16] |f:2.3,^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
108.5 g
Type
reactant
Smiles
COC(CCl)=O
Name
potassium methylate
Quantity
1 mol
Type
reactant
Smiles
C[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a one-liter glass flask equipped with stirrer
CUSTOM
Type
CUSTOM
Details
at 70° C.

Outcomes

Product
Name
Type
product
Smiles
COC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 119 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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